molecular formula C29H28FN3O2S B2871356 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone CAS No. 681217-07-2

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2871356
CAS No.: 681217-07-2
M. Wt: 501.62
InChI Key: SUNFOCHCBGWTNE-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H28FN3O2S and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from related chemical structures, such as novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, have shown significant antimicrobial activity. These compounds were synthesized using Gewald synthesis and Vilsmeier-Haack reaction, demonstrating excellent activity against various microbial strains (Puthran et al., 2019).

Solid-State Fluorescence

Another application is found in the tuning of solid-state fluorescence of π-conjugated molecules by regulating the arrangement of fluorophores, such as anthracene. This compound's crystal structure analysis revealed different degrees of distortion depending on guest molecules, affecting its fluorescence properties (Dong et al., 2012).

Inhibitory Activity

Research on pyrazole derivatives, especially as potential FabH inhibitors, highlights the importance of the pyrazole core in designing compounds with strong antibacterial activity. FabH, an enzyme critical for bacterial fatty acid biosynthesis, was targeted, and several derivatives demonstrated potent inhibitory effects, suggesting the relevance of such structures in developing new antibacterial agents (Lv et al., 2010).

Nonlinear Optics and Molecular Docking

Compounds with a similar pyrazole structure have been investigated for their potential in nonlinear optics and as anti-neoplastic agents through molecular docking studies. The fluorine atom's presence and specific molecular arrangements contribute to their reactivity and interaction with biological targets, suggesting applications in drug design and materials science (Mary et al., 2015).

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O2S/c1-3-16-32-18-28(24-6-4-5-7-26(24)32)36-19-29(34)33-27(21-8-12-22(30)13-9-21)17-25(31-33)20-10-14-23(35-2)15-11-20/h4-15,18,27H,3,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNFOCHCBGWTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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